3-(2-Ethylbutylidene)azetidine 3-(2-Ethylbutylidene)azetidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17645763
InChI: InChI=1S/C9H17N/c1-3-8(4-2)5-9-6-10-7-9/h5,8,10H,3-4,6-7H2,1-2H3
SMILES:
Molecular Formula: C9H17N
Molecular Weight: 139.24 g/mol

3-(2-Ethylbutylidene)azetidine

CAS No.:

Cat. No.: VC17645763

Molecular Formula: C9H17N

Molecular Weight: 139.24 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Ethylbutylidene)azetidine -

Specification

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
IUPAC Name 3-(2-ethylbutylidene)azetidine
Standard InChI InChI=1S/C9H17N/c1-3-8(4-2)5-9-6-10-7-9/h5,8,10H,3-4,6-7H2,1-2H3
Standard InChI Key XKYFAKLBUBEWDW-UHFFFAOYSA-N
Canonical SMILES CCC(CC)C=C1CNC1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-(2-Ethylbutylidene)azetidine consists of an azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a 2-ethylbutylidene group. The ethylbutylidene moiety introduces a branched aliphatic chain, creating steric effects that influence reactivity and stability. The compound’s IUPAC name, 3-(2-ethylbutylidene)azetidine, reflects this substitution pattern.

Key Structural Data:

PropertyValueSource
Molecular FormulaC9H17N\text{C}_9\text{H}_{17}\text{N}
Molecular Weight139.24 g/mol
Purity≥95% (discontinued product)
CAS Registry1557539-57-7

The azetidine ring’s inherent strain (approximately 24–26 kcal/mol) and the electron-rich nitrogen center make this compound amenable to ring-opening reactions, a feature exploited in pharmaceutical derivatization .

Synthetic Methodologies

Direct Displacement Reactions

This method involves substituting a leaving group (e.g., mesylate or tosylate) on a preformed azetidine core with a nucleophile. For example, 1-benzhydrylazetidin-3-yl methanesulfonate reacts with amines under thermal conditions (80°C in acetonitrile) to yield azetidine-3-amines . Adapting this approach, the 2-ethylbutylidene group could be introduced via alkylation or alkenylation of a precursor azetidine electrophile.

Strain-Release Ring-Opening

Strain-release reactions exploit the high ring strain of azabicyclobutane (ABB) intermediates. For instance, ABB reacts with amine nucleophiles at low temperatures (-78°C) to form azetidines . While this method is effective for unsubstituted azetidines, steric hindrance from the 2-ethylbutylidene group may limit its applicability.

Challenges in Synthesis

  • Steric Hindrance: The bulky 2-ethylbutylidene substituent complicates nucleophilic substitution or strain-release reactions.

  • Thermal Stability: Prolonged heating (required for displacement reactions) risks decomposition, as noted in related azetidine syntheses .

  • Purification: The compound’s discontinued status suggests challenges in scaling up or isolating high-purity batches.

Physicochemical Properties

Stability and Reactivity

The azetidine ring’s strain renders 3-(2-ethylbutylidene)azetidine reactive toward electrophiles and acids. The compound’s stability under ambient conditions is undocumented, but analogous azetidines are typically stored at -20°C under inert atmospheres .

Spectroscopic Data

While specific spectral data for this compound are unavailable, related azetidines exhibit characteristic NMR signals:

  • 1H^1\text{H}-NMR: Protons on the azetidine ring resonate between δ 3.0–4.0 ppm, while aliphatic chain protons appear upfield (δ 0.8–1.5 ppm) .

  • 13C^{13}\text{C}-NMR: The nitrogen-bearing carbon resonates near δ 55 ppm, with aliphatic carbons between δ 20–35 ppm .

Azetidines are recognized as “privileged structures” in drug discovery due to their bioavailability and metabolic stability . Although 3-(2-ethylbutylidene)azetidine itself is not cited in clinical studies, its structural analogs feature in:

  • Kinase Inhibitors: Azetidine-3-amines are key motifs in kinase-targeted therapies .

  • Antibiotics: Macrolide antibiotics incorporate azetidine rings to enhance membrane permeability .

Agricultural Chemistry

Challenges and Future Directions

Synthetic Optimization

Future research should explore:

  • Catalytic Asymmetric Synthesis: To access enantiomerically pure variants for chiral drug candidates.

  • Late-Stage Functionalization: Modifying the ethylbutylidene group post-synthesis to diversify applications .

Biological Evaluation

  • In Vitro Screening: Assessing cytotoxicity, kinase inhibition, and antimicrobial activity.

  • Prodrug Development: Masking the azetidine nitrogen to enhance pharmacokinetics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator